2-amino-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-amino-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C7H10N2O2. It is characterized by the presence of an amino group, a furan ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2-furylmethylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form 2-amino-N-(2-tetrahydrofurylmethyl)acetamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-amino-N-(2-tetrahydrofurylmethyl)acetamide.
Substitution: Various N-substituted acetamide derivatives.
Scientific Research Applications
2-amino-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and acetamide groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-thienylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-amino-N-(2-pyridylmethyl)acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-amino-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring is known for its electron-rich nature, which can influence the reactivity and interaction of the compound with biological targets .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAHEGHPPJMAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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